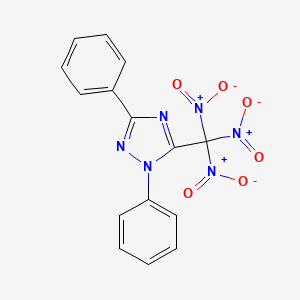
1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with diphenyl and trinitromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole typically involves the reaction of 1,3-diphenyl-1H-1,2,4-triazole with trinitromethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trinitromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines. Substitution reactions can lead to a variety of functionalized triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-energy materials and explosives, due to its energetic properties.
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The trinitromethyl group is particularly reactive and can participate in redox reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-1H-1,2,4-triazole: Lacks the trinitromethyl group, resulting in different chemical and biological properties.
1,3-Diphenyl-5-(nitromethyl)-1H-1,2,4-triazole: Contains a nitromethyl group instead of a trinitromethyl group, leading to variations in reactivity and applications.
1,3-Diphenyl-5-(methyl)-1H-1,2,4-triazole:
Uniqueness
1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole is unique due to the presence of the trinitromethyl group, which imparts distinct energetic properties and reactivity. This makes it particularly valuable in applications requiring high-energy materials and specialized chemical reactivity.
Eigenschaften
CAS-Nummer |
880554-49-4 |
|---|---|
Molekularformel |
C15H10N6O6 |
Molekulargewicht |
370.28 g/mol |
IUPAC-Name |
1,3-diphenyl-5-(trinitromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C15H10N6O6/c22-19(23)15(20(24)25,21(26)27)14-16-13(11-7-3-1-4-8-11)17-18(14)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
AFGAKGMLLLLLGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
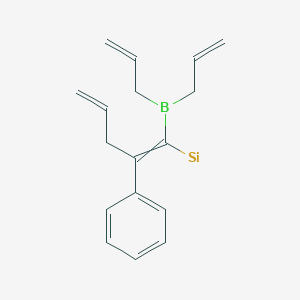
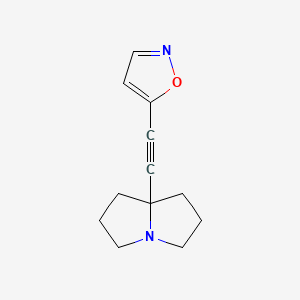

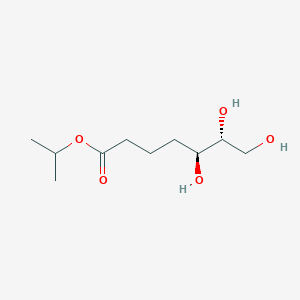
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
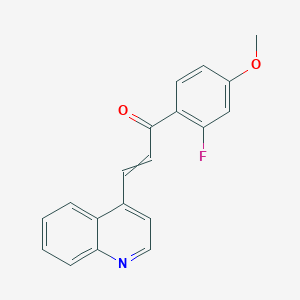
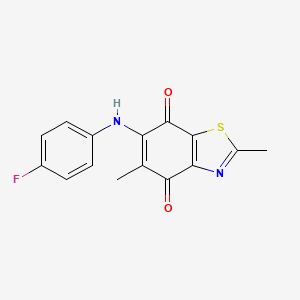
![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
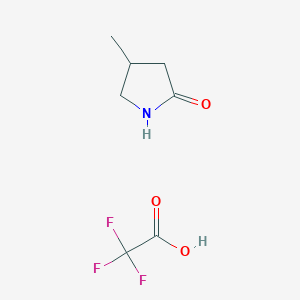
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
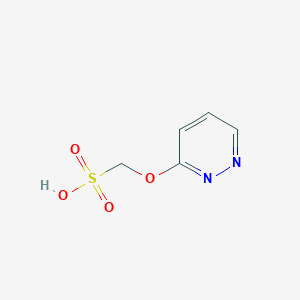
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
